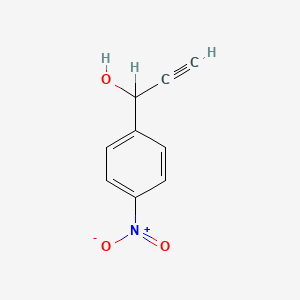

1-(4-Nitrophenyl)prop-2-yn-1-ol

Übersicht

Beschreibung

1-(4-Nitrophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a propynyl alcohol moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route as laboratory preparation but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Nitrophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

Reduction: 4-aminophenylprop-2-yn-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-Nitrophenyl)prop-2-yn-1-ol serves as a versatile building block in organic synthesis. It can be utilized to produce various derivatives through electrophilic substitution reactions, coupling reactions, and as a precursor for more complex molecules. The presence of both the alkyne and hydroxyl functional groups allows for further functionalization, making it an ideal candidate for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities. For instance:

- Anticancer Activity : Compounds based on this structure have shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that certain modifications to the nitrophenyl group can enhance anticancer efficacy against various cell lines .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to participate in cross-linking reactions can lead to the formation of robust materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer properties. The results indicated that specific modifications to the nitrophenyl group significantly enhanced cytotoxic effects against breast cancer cell lines, achieving IC50 values below 10 µM .

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized compounds based on this compound were tested for antimicrobial activity. Notably, one derivative exhibited an MIC of 25 µg/mL against Pseudomonas aeruginosa, demonstrating its potential as a lead compound for developing new antibacterial agents .

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrophenyl)prop-2-yn-1-amine: Similar structure but with an amino group instead of a hydroxyl group.

1-(4-Nitrophenyl)prop-2-yn-1-yl acetate: An ester derivative of the compound.

1-(4-Nitrophenyl)prop-2-yn-1-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 1-(4-Nitrophenyl)prop-2-yn-1-ol is unique due to its combination of a nitrophenyl group and a propynyl alcohol moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

1-(4-Nitrophenyl)prop-2-yn-1-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a nitrophenyl group attached to a propynyl alcohol moiety, has been investigated for various applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Nitrophenyl Group : Enhances electron-withdrawing capacity, affecting reactivity.

- Alkyne Moiety : Engages in cycloaddition reactions, contributing to biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. Specifically, the compound acts as a substrate for enzymes such as 3α-hydroxysteroid dehydrogenase, where it gets oxidized to form 1-(4-Nitrophenyl)prop-2-yn-1-one, a potent Michael acceptor that can covalently bind to enzyme active sites.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, demonstrating potential as therapeutic agents in treating infections.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. The ability of this compound to induce apoptosis in cancer cells has been documented. For instance, cytotoxicity assays have shown that the compound effectively reduces cell viability in cancer cell lines at specific concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Study on Enzyme Inhibition

In a detailed study examining enzyme inhibition, researchers found that 1-(4-Nitrophenyl)prop-2-yn-1-one (a derivative) significantly inhibited various enzymes by forming covalent bonds with active site residues. This property was attributed to the compound's structural features that facilitate such interactions .

Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of varying concentrations of the compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study employed MTT assays to quantify cell viability post-treatment .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUTVNAUVBKDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999975 | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78725-73-2 | |

| Record name | 1-(4'-Nitrophenyl)-2-propyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-nitrophenyl)prop-2-yn-1-ol inactivate 3α-hydroxysteroid dehydrogenase?

A1: this compound itself doesn't directly inactivate the enzyme. Instead, it acts as a substrate for 3α-hydroxysteroid dehydrogenase. The enzyme oxidizes this compound into 1-(4-nitrophenyl)prop-2-yn-1-one []. This ketone product is a potent Michael acceptor. It then inactivates the enzyme by covalently binding to the NAD(P)(+) binding site through a release-and-return mechanism [].

Q2: What evidence suggests that the inactivation occurs at the NAD(P)(+) binding site?

A2: Several lines of evidence point to the NAD(P)(+) binding site as the target for inactivation:

- Protection by NAD(P)H: Micromolar concentrations of NAD(P)H significantly protect the enzyme from inactivation by the Michael acceptor product [].

- Competitive Inhibition: The ketone product acts as a competitive inhibitor of NAD+ binding [].

- Affinity Chromatography: Enzymes inactivated by the Michael acceptor product lose their ability to bind to NAD+ affinity columns [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.